molecular formula C16H14F4N4O3S B11496782 N-[(4-methylphenyl)sulfonyl]-2-[(1E)-2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidoyl]hydrazinecarboxamide

N-[(4-methylphenyl)sulfonyl]-2-[(1E)-2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidoyl]hydrazinecarboxamide

Cat. No.: B11496782
M. Wt: 418.4 g/mol
InChI Key: MAJYZCYXRZNMLN-UHFFFAOYSA-N
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Description

3-(4-METHYLBENZENESULFONYL)-1-[(E)-2,2,2-TRIFLUORO-N’-(4-FLUOROPHENYL)ETHANIMIDAMIDO]UREA is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a trifluoromethyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLBENZENESULFONYL)-1-[(E)-2,2,2-TRIFLUORO-N’-(4-FLUOROPHENYL)ETHANIMIDAMIDO]UREA typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to start with 4-methylbenzenesulfonyl chloride, which undergoes a series of reactions including nucleophilic substitution and condensation reactions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLBENZENESULFONYL)-1-[(E)-2,2,2-TRIFLUORO-N’-(4-FLUOROPHENYL)ETHANIMIDAMIDO]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the urea moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

3-(4-METHYLBENZENESULFONYL)-1-[(E)-2,2,2-TRIFLUORO-N’-(4-FLUOROPHENYL)ETHANIMIDAMIDO]UREA has several applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-METHYLBENZENESULFONYL)-1-[(E)-2,2,2-TRIFLUORO-N’-(4-FLUOROPHENYL)ETHANIMIDAMIDO]UREA exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and urea groups can form hydrogen bonds or electrostatic interactions with active sites, while the trifluoromethyl and fluorophenyl groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride, 4-methyl-: Similar in structure but lacks the trifluoromethyl and fluorophenyl groups.

    Benzenesulfonamide, 4-methyl-: Contains a sulfonamide group instead of the urea moiety.

    Benzenesulfonyl chloride, 2-methyl-: Similar structure with a methyl group in a different position.

Uniqueness

What sets 3-(4-METHYLBENZENESULFONYL)-1-[(E)-2,2,2-TRIFLUORO-N’-(4-FLUOROPHENYL)ETHANIMIDAMIDO]UREA apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl and fluorophenyl groups enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14F4N4O3S

Molecular Weight

418.4 g/mol

IUPAC Name

1-[[N-(4-fluorophenyl)-C-(trifluoromethyl)carbonimidoyl]amino]-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C16H14F4N4O3S/c1-10-2-8-13(9-3-10)28(26,27)24-15(25)23-22-14(16(18,19)20)21-12-6-4-11(17)5-7-12/h2-9H,1H3,(H,21,22)(H2,23,24,25)

InChI Key

MAJYZCYXRZNMLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NNC(=NC2=CC=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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